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molecular formula C3H9O+ B1219515 Trimethyloxonium CAS No. 43625-65-6

Trimethyloxonium

Cat. No. B1219515
M. Wt: 61.1 g/mol
InChI Key: QDNCLIPKBNMUPP-UHFFFAOYSA-N
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Patent
US08859505B2

Procedure details

500 mg (1.51 mmol) of tert-butyl 1-((tert-butyldimethylsilyloxy)methyl)-3-hydroxycyclobutylcarbamate (prepared by reduction of ethyl-1[[tert-butyloxy)carbonyl]amino]-3-hydroxycyclobutane-1-carboxylate as described in J. Med. Chem., 1990 33(10) 2905-2915) and proton sponge (N,N,N′,N′ tetramethylnapthalene-1,8 diamine) (1.63 g, 6.04 mmol) were dissolved in DCM (18 mL), cooled down to 0° C., and 447 mg (3.02 mmol) of trimethyloxonium borontetrafluoride was added in one portion as a solid under vigorous stifling. The reaction mixture was stirred for 3 h and diluted with DCM (50 mL) and brine (20 mL), added under vigorous stifling. The organic phase was washed with sodium bicarbonate, brine, dried over sodium sulphate, evaporated and purified on short silica column (DCM as an eluent). The resulting product was dissolved in THF (5 mL), and a solution of tetrabutylammonium fluoride in THF (1M, 4.5 mL) was added, and the reaction was stirred at room temperature for 4.5 h. The reaction was monitored by TLC and once deemed to have reached completion, it was absorbed onto silica and purified on silica (EtOAc-hexane 1:1 to neat EtOAc) to give the title compound (251 mg, 72%). LC/MS 232 (M+1).
Name
tert-butyl 1-((tert-butyldimethylsilyloxy)methyl)-3-hydroxycyclobutylcarbamate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
3-hydroxycyclobutane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
447 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:13][CH:12]([OH:14])[CH2:11]1)(C(C)(C)C)(C)C.O[CH:24]1CC(C([O-])=O)C1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C.C[O+](C)C>C(Cl)Cl.[Cl-].[Na+].O>[OH:8][CH2:9][C:10]1([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:13][CH:12]([O:14][CH3:24])[CH2:11]1 |f:5.6.7|

Inputs

Step One
Name
tert-butyl 1-((tert-butyldimethylsilyloxy)methyl)-3-hydroxycyclobutylcarbamate
Quantity
500 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1(CC(C1)O)NC(OC(C)(C)C)=O
Name
3-hydroxycyclobutane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CC(C1)C(=O)[O-]
Step Two
Name
Quantity
1.63 g
Type
reactant
Smiles
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
447 mg
Type
reactant
Smiles
C[O+](C)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added under vigorous stifling
WASH
Type
WASH
Details
The organic phase was washed with sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on short silica column (DCM as an eluent)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product was dissolved in THF (5 mL)
ADDITION
Type
ADDITION
Details
a solution of tetrabutylammonium fluoride in THF (1M, 4.5 mL) was added
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
was absorbed onto silica
CUSTOM
Type
CUSTOM
Details
purified on silica (EtOAc-hexane 1:1 to neat EtOAc)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1(CC(C1)OC)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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